molecular formula C8H4BrNO3 B1409669 3-Bromo-2-cyano-5-hydroxybenzoic acid CAS No. 1804381-52-9

3-Bromo-2-cyano-5-hydroxybenzoic acid

Cat. No.: B1409669
CAS No.: 1804381-52-9
M. Wt: 242.03 g/mol
InChI Key: OCNOTJKZBYDNDC-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-hydroxybenzoic acid: is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-bromo-2-cyano-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-7-2-4(11)1-5(8(12)13)6(7)3-10/h1-2,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNOTJKZBYDNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-hydroxybenzoic acid typically involves the bromination of 2-cyano-5-hydroxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its structural features allow it to interact with biological macromolecules effectively.

Case Study : Research has shown that derivatives of 3-bromo-2-cyano-5-hydroxybenzoic acid exhibit potential activity against specific enzymes involved in inflammatory responses. For instance, studies indicate that modifications to the hydroxyl group can enhance the compound's binding affinity to cyclooxygenase enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Advanced Materials Development : The compound is utilized in creating novel materials with specific properties such as improved thermal stability and chemical resistance. Its unique chemical structure allows for the development of polymers and coatings that can withstand harsh environmental conditions.

Data Table: Applications in Material Science

Application TypeDescription
PolymersUsed as a monomer or additive to enhance properties.
CoatingsProvides chemical resistance and durability in various industrial applications.

Biological Studies

Enzyme Interaction Studies : Researchers employ this compound to investigate enzyme interactions and metabolic pathways involving hydroxybenzoic acids. The presence of the cyano group enhances its ability to form covalent bonds with nucleophilic sites on proteins, making it a valuable tool in biochemical research.

Case Study : A study demonstrated the use of this compound in examining its inhibitory effects on certain metabolic enzymes. The results indicated that the compound could significantly reduce enzyme activity, suggesting potential therapeutic applications .

Environmental Applications

Pollutant Degradation : The compound is also being investigated for its role in environmental remediation efforts. Its ability to interact with various pollutants makes it a candidate for developing sustainable practices in waste management.

Research Findings : Investigations have shown that this compound can facilitate the degradation of organic pollutants in aqueous solutions, highlighting its potential use in environmental cleanup technologies .

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyano group play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

    3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the cyano group.

    2-Cyano-5-hydroxybenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-5-hydroxybenzoic acid: Similar structure but lacks the cyano group.

Uniqueness: 3-Bromo-2-cyano-5-hydroxybenzoic acid is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Bromo-2-cyano-5-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromo Group : Enhances lipophilicity and biological activity.
  • Cyano Group : Contributes to its reactivity and potential interactions with biological targets.
  • Hydroxy Group : Imparts hydrogen-bonding capability, influencing solubility and bioactivity.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds containing hydroxyl groups typically exhibit strong antioxidant capabilities. Studies have indicated that related benzoic acid derivatives can scavenge free radicals effectively, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds structurally related to this compound have been shown to inhibit inflammatory pathways. For example, certain derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in activated microglial cells, indicating a potential neuroprotective role . This suggests that this compound might also modulate inflammatory responses.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study investigating the cytotoxic effects of halogenated benzoic acids found that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of bromine was linked to increased activity against breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) .
  • Inhibition of HIV Replication : Related compounds have been evaluated for their ability to inhibit HIV replication in cell cultures. The presence of halogen substituents was noted to enhance antiviral activity significantly, suggesting that this compound could be explored for similar applications in HIV treatment .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesKey Activities
This compoundBromo, cyano, hydroxy groupsAntimicrobial, antioxidant, anti-inflammatory
4-(Bromo-chloro)-2-hydroxybenzoic acidBromo and chloro substitutionsNeuroprotective, anti-inflammatory
Benzoxazole derivativesBicyclic structure with diverse substitutionsAntimicrobial, anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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